![molecular formula C8H10Br2 B12431985 3,4-Dibromobicyclo[3.2.1]oct-2-ene CAS No. 61692-17-9](/img/structure/B12431985.png)
3,4-Dibromobicyclo[3.2.1]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromobicyclo[321]oct-2-ene is a bicyclic organic compound with the molecular formula C8H10Br2 It is characterized by the presence of two bromine atoms attached to the bicyclo[321]oct-2-ene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromobicyclo[3.2.1]oct-2-ene typically involves the bromination of bicyclo[3.2.1]oct-2-ene. One common method is the addition of bromine (Br2) to bicyclo[3.2.1]oct-2-ene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of bromine to ensure complete and efficient bromination. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromobicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents such as lithium aluminium hydride (LAH) or tributyltin hydride (TBTH).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2).
Common Reagents and Conditions
Reduction: Lithium aluminium hydride (LAH) or tributyltin hydride (TBTH) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Reduction: Endo-2-phenylbicyclo[3.2.1]oct-3-ene and 2-phenylbicyclo[3.2.1]oct-2-ene.
Substitution: Corresponding hydroxyl or amine derivatives of bicyclo[3.2.1]oct-2-ene.
Applications De Recherche Scientifique
3,4-Dibromobicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dibromobicyclo[3.2.1]oct-2-ene involves its interaction with various molecular targets. In reduction reactions, the compound undergoes electron transfer processes facilitated by reducing agents such as lithium aluminium hydride (LAH) or tributyltin hydride (TBTH). The bromine atoms are replaced by hydrogen atoms, resulting in the formation of reduced products. The stereochemistry of the reactions is influenced by the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
3,4-Dibromobicyclo[3.2.1]oct-2-ene can be compared with other similar compounds such as:
3,4-Dichlorobicyclo[3.2.1]oct-2-ene: Similar structure but with chlorine atoms instead of bromine.
3,4-Diiodobicyclo[3.2.1]oct-2-ene: Contains iodine atoms, which can lead to different reaction pathways and products due to the larger atomic size and different electronegativity of iodine.
The uniqueness of this compound lies in its specific reactivity and the types of products formed in various chemical reactions.
Propriétés
Numéro CAS |
61692-17-9 |
|---|---|
Formule moléculaire |
C8H10Br2 |
Poids moléculaire |
265.97 g/mol |
Nom IUPAC |
3,4-dibromobicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H10Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2 |
Clé InChI |
JZZNKURWGORCEM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C=C(C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)

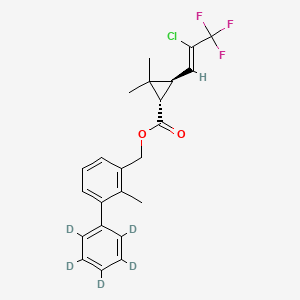
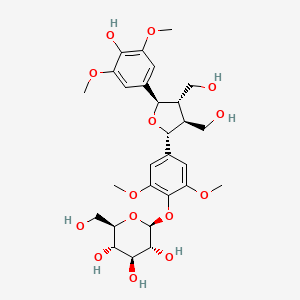

![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)
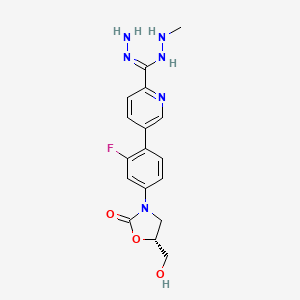
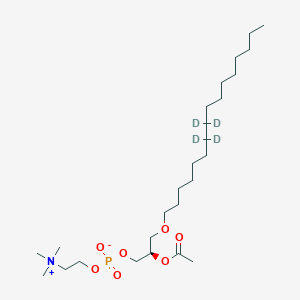
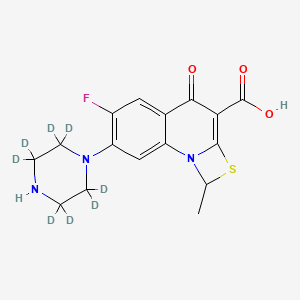

![3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B12431951.png)

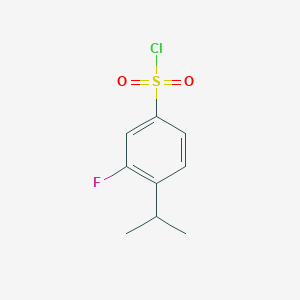
![(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B12431982.png)
